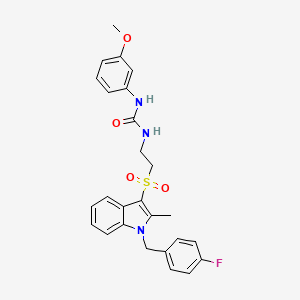
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Result of action
Given the wide range of activities associated with indole derivatives, it could potentially have diverse effects .
生物活性
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈FN₃O₃S and a molecular weight of 495.57 g/mol, incorporates an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological properties.
Chemical Structure
The compound's structure is characterized by the following components:
- Indole moiety : Known for various pharmacological effects.
- Sulfonyl group : Enhances interaction with biological targets.
- Aromatic substituents : Include a fluorobenzyl and methoxyphenyl group, which may influence solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives demonstrate cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 41 | Parent Compound |
| L1210 | 9.6 | Modified Compound with Triazole |
These findings suggest that the structural modifications in the indole framework can enhance biological activity, indicating the importance of specific functional groups in modulating anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its affinity for enzymes and receptors, potentially modulating their activity effectively .
The presence of the sulfonamide group is particularly notable as it has been linked to increased potency in inhibiting certain enzymes involved in cancer progression.
Pharmacological Applications
Given its structural characteristics, this compound has several potential applications:
- Anticancer agent : Due to its antiproliferative properties.
- Antimicrobial activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Key Features | Differences |
|---|---|---|
| 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Lacks fluorobenzyl and sulfonyl groups | May exhibit different biological activity due to structural differences |
| 1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)urea | Contains hydroxy instead of methoxy group | Alters reactivity and solubility |
| 1-(1H-indol-3-yl)-3-(phenyl)urea | Simpler structure without additional substituents | Likely has reduced biological activity compared to more complex derivatives |
This table illustrates how variations in chemical structure can significantly impact the biological properties of the compounds.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antiproliferative Activity : A study published in Nature indicated that modifications in the indole structure could lead to enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural diversity is crucial for biological effectiveness .
- In Vivo Studies : Research on sulfonamide derivatives demonstrated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications beyond oncology .
特性
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c1-18-25(23-8-3-4-9-24(23)30(18)17-19-10-12-20(27)13-11-19)35(32,33)15-14-28-26(31)29-21-6-5-7-22(16-21)34-2/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPXHSPFNUHOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














